4-methoxy-2-methylbenzyl chloride structure and properties
4-methoxy-2-methylbenzyl chloride structure and properties
The following technical guide details the structure, properties, synthesis, and applications of 4-methoxy-2-methylbenzyl chloride , a specialized alkylating agent and protecting group used in advanced organic synthesis and medicinal chemistry.
High-Reactivity Electrophile for Medicinal Chemistry & Protecting Group Strategies
Executive Summary
4-Methoxy-2-methylbenzyl chloride (CAS: 84658-09-3) is a highly reactive benzylic halide derived from 3-methylanisole. It serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Structurally, it functions as a "super-activated" analog of the standard 4-methoxybenzyl (PMB) chloride. The presence of an ortho-methyl group, combined with the para-methoxy substituent, significantly enhances the stability of the corresponding benzylic carbocation, making this compound an aggressive electrophile in SN1 reactions and a labile protecting group for carboxylic acids and alcohols.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | 1-(Chloromethyl)-4-methoxy-2-methylbenzene |
| CAS Number | 84658-09-3 |
| Molecular Formula | C₉H₁₁ClO |
| Molecular Weight | 170.64 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~115–120 °C (at 12 mmHg) [Estimated based on isomers] |
| Density | ~1.12 g/mL |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts with water |
| Stability | Moisture sensitive (hydrolyzes to alcohol); Acid sensitive |
Synthesis & Manufacturing Protocols
The synthesis of 4-methoxy-2-methylbenzyl chloride is primarily achieved through two routes: the direct chloromethylation of 3-methylanisole (industrial route) or the chlorination of 4-methoxy-2-methylbenzyl alcohol (laboratory route).
Method A: Chloromethylation of 3-Methylanisole (Industrial)
This method utilizes the high electron density of the anisole ring to facilitate electrophilic aromatic substitution. The methoxy group directs the incoming electrophile to the para position, while the methyl group reinforces this regioselectivity.
Protocol:
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Reagents: 3-Methylanisole (1.0 eq), Paraformaldehyde (1.2 eq), Concentrated HCl, ZnCl₂ (catalyst, 0.1 eq).
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Setup: A jacketed glass reactor equipped with an overhead stirrer and HCl gas inlet.
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Procedure:
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Dissolve 3-methylanisole in an inert solvent (e.g., benzene or toluene) or run neat.
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Add paraformaldehyde and ZnCl₂.
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Bubble dry HCl gas through the mixture at 0–5 °C.
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Heat to 40–50 °C for 2–4 hours.
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Workup: Quench with ice water, extract with DCM, wash with NaHCO₃ (sat.), and dry over MgSO₄.
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Purification: Vacuum distillation is required to separate the product from trace ortho-isomers.
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Method B: Deoxychlorination of 4-Methoxy-2-methylbenzyl Alcohol (Lab Scale)
Preferred for high-purity applications to avoid isomer contamination.
Protocol:
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Reagents: 4-Methoxy-2-methylbenzyl alcohol (1.0 eq), Thionyl Chloride (SOCl₂, 1.2 eq), DCM (Solvent).
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Procedure:
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Dissolve alcohol in dry DCM at 0 °C.
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Add SOCl₂ dropwise (Caution: Gas evolution of SO₂ and HCl).
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Stir at room temperature for 1 hour.
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Evaporate solvent and excess SOCl₂ under reduced pressure.
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Visualization: Synthetic Pathways
Figure 1: Dual synthetic pathways for 4-methoxy-2-methylbenzyl chloride.
Reactivity & Mechanistic Insights[1][7][8]
The chemical behavior of 4-methoxy-2-methylbenzyl chloride is defined by the synergistic electronic effects of its substituents.
Electronic Activation
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Methoxy Group (C4): A strong electron-donating group (EDG) via resonance (+M effect). It stabilizes the positive charge development at the benzylic position during SN1 reactions.
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Methyl Group (C2): A weak EDG via induction (+I) and hyperconjugation. Crucially, its ortho position provides steric bulk that can hinder nucleophilic attack (SN2) while simultaneously stabilizing the carbocation intermediate.
Mechanism: SN1 vs SN2 Competition
In polar protic solvents, the compound readily ionizes to form a resonance-stabilized carbocation. This makes it an excellent alkylating agent for weak nucleophiles (e.g., carboxylates, alcohols).
Figure 2: Mechanistic pathway highlighting the stability of the benzylic carbocation intermediate.
Applications in Drug Discovery & Research[7]
Advanced Protecting Group (MMPM)
While the 4-methoxybenzyl (PMB) group is a standard protecting group, the 4-methoxy-2-methylbenzyl (MMPM) variant offers unique properties:
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Acid Lability: The additional methyl group stabilizes the carbocation formed during deprotection, making the MMPM group cleavable under milder acidic conditions than PMB.
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Orthogonality: It can be selectively removed in the presence of benzyl (Bn) or other ether protecting groups using DDQ (oxidative cleavage) or dilute TFA (acidic cleavage).
Pharmaceutical Intermediates
This motif is utilized in the synthesis of:
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Dehydroabietic Acid Derivatives: Used to modify the lipophilicity of tricyclic diterpenoids.
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Indole Alkaloids: Acts as a nitrogen protecting group or a benzylating agent to introduce lipophilic bulk to serotonin receptor modulators.
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Peptidomimetics: Used to protect side-chain functionalities during solid-phase peptide synthesis (SPPS).
Handling, Stability & Safety
Danger: This compound is a potent alkylating agent and lachrymator.
| Hazard Class | Classification | Precaution |
| Skin Corrosion | Category 1B | Causes severe skin burns. Wear butyl rubber gloves. |
| Eye Damage | Category 1 | Causes serious eye damage.[2][3] Use face shield.[3] |
| Storage | Moisture Sensitive | Store at 2–8 °C under Argon/Nitrogen. |
Self-Validating Safety Protocol:
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Quench Test: Before disposal, treat a small aliquot with aqueous NaOH. If the organic layer disappears (hydrolysis to alcohol) and pH neutralizes, the alkylating potential is neutralized.
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Spill Control: Do not use water (generates HCl gas). Absorb with dry sand or vermiculite, then neutralize with weak base.
References
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Synthesis via Chloromethylation: PrepChem. "Synthesis of 4-methoxybenzyl chloride derivatives." Link
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Neighboring Group Participation & Reactivity: ResearchGate. "Neighboring Group Participation of the Indole Nucleus: An Unusual DAST-Mediated Rearrangement Reaction." Link
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Physical Properties & CAS Data: ChemicalBook. "4-Methoxy-2-methylbenzyl chloride Product Description." Link
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Safety Data: PubChem. "Benzyl chloride derivatives - Safety and Hazards." Link
